Nitr 5/AM

Description

Properties

IUPAC Name |

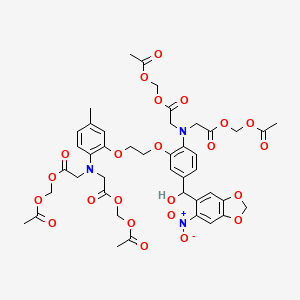

acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-[hydroxy-(6-nitro-1,3-benzodioxol-5-yl)methyl]phenoxy]ethoxy]-4-methylanilino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H47N3O23/c1-25-6-8-32(44(16-39(51)66-20-60-26(2)47)17-40(52)67-21-61-27(3)48)35(12-25)58-10-11-59-36-13-30(43(55)31-14-37-38(65-24-64-37)15-34(31)46(56)57)7-9-33(36)45(18-41(53)68-22-62-28(4)49)19-42(54)69-23-63-29(5)50/h6-9,12-15,43,55H,10-11,16-24H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGQNBQFELVBWSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCCOC2=C(C=CC(=C2)C(C3=CC4=C(C=C3[N+](=O)[O-])OCO4)O)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H47N3O23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30394686 | |

| Record name | Nitr 5/AM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

973.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209161-73-9 | |

| Record name | Nitr 5/AM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Photochemistry and Photolytic Mechanisms of Nitr 5/am

Molecular Mechanism of Calcium Release upon Photolysis of Nitr 5/AM

By-Product Identification and Their Influence on Biological Systems

The utility of any caged compound in biological experiments is not solely dependent on its efficiency in releasing the desired molecule but also on the biological inertness of the resulting photolytic by-products. The photolysis of this compound, and its intracellularly hydrolyzed form Nitr-5, yields two primary categories of by-products: a derivative of ortho-nitrosobenzaldehyde and the fragmented chelator backbone containing iminodiacetic acid moieties.

The photolytic cleavage of the ortho-nitrobenzyl (oNB) group, the photosensitive component of Nitr-5, is an intramolecular redox reaction. Upon absorption of a photon, the nitro group is reduced to a nitroso group, leading to the cleavage of the bond holding the calcium-chelating portion of the molecule. This process results in the formation of a highly reactive ortho-nitrosobenzaldehyde derivative.

Research on oNB photochemistry has identified o-nitrosobenzaldehyde and its subsequent reaction products as a potential source of cellular perturbations. While comprehensive studies specifically on the by-products of Nitr-5 are limited, the known reactivity of nitroso compounds raises considerations for their potential biological effects.

The second major by-product is the fragmented chelator backbone. The photolysis of Nitr-5, which is based on the structure of the calcium chelator BAPTA, results in the formation of iminodiacetic acid-containing fragments. These fragments have a significantly lower affinity for calcium, which is the basis for the "uncaging" effect. Studies on the biocompatibility of iminodiacetic acid derivatives suggest they are generally well-tolerated by biological systems, particularly at the low concentrations typically generated during caged calcium experiments.

Below is a summary of the identified by-products and their known or potential influences on biological systems.

| By-Product Category | Specific By-Product (or Class) | Known or Potential Biological Influence |

| From ortho-Nitrobenzyl Group | ortho-Nitrosobenzaldehyde derivative | Can react with cellular thiols, potentially leading to oxidative stress. May interact with proteins and other cellular components. |

| From Chelator Backbone | Iminodiacetic acid-containing fragments | Generally considered to have low biological activity and toxicity at typical experimental concentrations. |

It is crucial for researchers using this compound and other oNB-based caged compounds to be aware of these potential off-target effects. The concentration of the by-products generated is directly proportional to the amount of caged compound photolyzed. Therefore, using the minimum effective concentration of this compound and the lowest necessary light intensity can help to mitigate any potential confounding effects from the photolytic by-products. Further research is warranted to fully characterize the specific by-products of Nitr-5 photolysis and to quantitatively assess their influence on various cellular processes.

Advanced Spectroscopic and Analytical Characterization of Nitr 5/am

Vibrational Spectroscopy for Molecular Structure and Dynamics (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is indispensable for elucidating the molecular structure and dynamics of Nitr 5/AM. These methods probe the vibrational modes of molecules, providing a unique "fingerprint" that aids in identifying functional groups and confirming structural features. evitachem.comupi.edu

For this compound, the presence of various functional groups such as nitro (–NO2), ester (–COO–), ether (–O–), aromatic rings, and aliphatic chains, contributes to a complex vibrational spectrum. FT-IR spectroscopy is particularly sensitive to changes in dipole moment during vibration, making it effective for detecting polar bonds. Characteristic absorption bands for nitro compounds typically include asymmetric and symmetric stretching vibrations of the nitro group. For instance, asymmetric stretching (νasNO2) is often observed in the 1580 ± 80 cm⁻¹ range, while symmetric stretching (νsNO2) appears around 1400 ± 40 cm⁻¹. orientjchem.org Ester carbonyl (C=O) stretching vibrations are expected in the 1735–1750 cm⁻¹ region, and C-O stretching from the ester and ether linkages would appear in the 1000–1300 cm⁻¹ range. upi.edu Aromatic C=C stretching vibrations are typically found between 1450-1600 cm⁻¹. upi.edu

Table 1: Expected Characteristic FT-IR Absorption Bands for this compound Functional Groups

| Functional Group | Type of Vibration | Expected Wavenumber Range (cm⁻¹) |

| Nitro (–NO2) | Asymmetric Stretch | 1500–1600 |

| Nitro (–NO2) | Symmetric Stretch | 1300–1400 |

| Ester (C=O) | Carbonyl Stretch | 1735–1750 |

| Ester/Ether (C-O) | C-O Stretch | 1000–1300 |

| Aromatic C=C | Ring Stretch | 1450–1600 |

| Aliphatic C-H | C-H Stretch | 2850–3000 |

| O-H (Alcohol) | O-H Stretch | 3200–3600 (broad) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a paramount technique for the definitive structural confirmation of complex organic molecules like this compound. evitachem.com Both ¹H NMR and ¹³C NMR provide detailed information about the connectivity of atoms and the chemical environment of protons and carbons within the molecule.

For this compound (C43H47N3O23), a large number of distinct proton and carbon environments are anticipated due to its extensive and varied functional groups.

¹H NMR Spectroscopy: Protons on the aromatic rings will exhibit distinct chemical shifts and coupling patterns, reflecting their substitution patterns. For instance, protons ortho to electron-withdrawing nitro groups or electron-donating ether linkages will show characteristic shifts. Aliphatic protons, particularly those in the acetoxymethyl ester groups (–CH2O–C(=O)–CH3) and the ethoxy bridge (–OCH2CH2O–), will appear in specific regions, with their multiplicity revealing the number of neighboring protons. The methyl groups (e.g., on the aniline (B41778) ring and the acetoxymethyl esters) will typically appear as sharp singlets or triplets depending on their environment. The hydroxyl proton (–OH) is expected to show a broad singlet, often sensitive to solvent and concentration. rsc.orgbeilstein-journals.orgchemrxiv.org

¹³C NMR Spectroscopy: This technique provides information on the carbon skeleton. Carbonyl carbons of the ester groups (–C(=O)O–) are typically observed at very low field (around 160-180 ppm). Aromatic carbons will resonate in the 100-160 ppm range, with their chemical shifts influenced by attached substituents. Aliphatic carbons, including those in the methyl, methylene, and methine groups, will appear at higher fields, with carbons adjacent to electronegative atoms like oxygen or nitrogen showing downfield shifts. rsc.orgbeilstein-journals.orgchemrxiv.org Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, would be crucial for unequivocally assigning all proton and carbon signals and confirming the intricate connectivity within the this compound structure.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass Spectrometry (MS) is a powerful analytical tool used to determine the molecular weight of this compound and to deduce its fragmentation patterns, which provide insights into its structural components. evitachem.combeilstein-journals.org The molecular weight of this compound is precisely determined as 973.26003475 Da. nih.gov

Using techniques like Electrospray Ionization Mass Spectrometry (ESI-MS), the intact molecular ion, typically as [M+H]⁺ or [M+Na]⁺, can be observed, confirming the molecular weight. High-resolution mass spectrometry (HRMS) provides exact mass measurements, which are critical for determining the elemental composition with high accuracy. beilstein-journals.org

Fragmentation patterns in MS are characteristic of a molecule's structure. For this compound, common fragmentation pathways would involve the cleavage of labile bonds. Given the presence of multiple ester groups, the loss of acetoxymethyl (–CH2OOCCH3) or acetate (B1210297) (–OOCCH3) fragments is anticipated. The nitro group (–NO2) can also undergo characteristic fragmentations, such as the loss of NO (mass 30) or NO2 (mass 46). cdnsciencepub.com The complex nature of this compound's structure would lead to a rich fragmentation spectrum, which, when analyzed in conjunction with NMR and IR data, allows for detailed structural elucidation.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is employed to study the electronic transitions within this compound, providing information about its chromophores and conjugation. rsc.org this compound is described as a yellow solid, which indicates that it absorbs light in the blue region of the visible spectrum, thus transmitting yellow light. guidechem.com

The primary chromophores in this compound include the nitro groups and the aromatic rings, particularly the 6-nitro-1,3-benzodioxol-5-yl moiety. Nitro groups are known to contribute to UV-Vis absorption, often showing n→π* transitions at longer wavelengths and π→π* transitions at shorter wavelengths, especially when conjugated with aromatic systems. wikipedia.org The extended conjugated systems within the molecule, including the aromatic rings and the linkages, will lead to characteristic absorption bands in the UV and potentially into the visible region. acs.orgnih.govresearchgate.netresearchgate.net Changes in the absorption maximum (λmax) and molar absorptivity (ε) can provide insights into the electronic environment and any potential interactions or changes in the molecule's electronic structure. This technique is also valuable for quantitative analysis by measuring the absorbance at a specific wavelength.

Time-Resolved Spectroscopic Techniques for Photoreaction Intermediates

Time-resolved spectroscopic techniques are crucial for investigating the dynamic processes and transient intermediates involved in the photoreactions of this compound. Nitr 5 is known as a caged calcium chelator, with its AM ester form (this compound) designed to be cell-permeable. Upon photolysis, it undergoes a photoreaction to release the active calcium chelator, Nitr 5. acs.org

Techniques such as time-resolved absorption spectroscopy (TAS) and time-resolved fluorescence spectroscopy (TRFS) can be employed to monitor the formation and decay of short-lived intermediates that occur during the photochemical uncaging process. acs.orgresearchgate.net For instance, TAS can detect transient species by their unique absorption spectra, while TRFS can track changes in fluorescence intensity and lifetime as the reaction proceeds. These methods operate across a wide range of timescales, from femtoseconds to seconds, allowing for the capture of very fast bond cleavages and subsequent rearrangements. acs.orgoptica.orgaip.org By analyzing the kinetics of these transient species, researchers can elucidate the detailed mechanism of the photorelease of calcium from this compound, including the identification of key intermediates and rate-determining steps.

Chromatographic Methods for Purity and Quantitative Analysis (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental chromatographic method for assessing the purity and performing quantitative analysis of this compound. acs.orgresearchgate.net Given the complexity of its synthesis and potential for impurities, HPLC is essential for ensuring the quality of the compound, especially for its applications in sensitive biological experiments.

HPLC separates components of a mixture based on their differential affinities for a stationary phase and a mobile phase. For this compound, a reverse-phase HPLC method is commonly used, where a non-polar stationary phase and a polar mobile phase are employed. The purity of this compound is often reported as ">=90% (HPLC)", indicating its widespread use as a standard for quality control. chemicalbook.com

Table 2: Typical HPLC Parameters for this compound Analysis

| Parameter | Typical Range/Description |

| Column Type | C18 (Reverse-Phase) |

| Mobile Phase | Acetonitrile (B52724)/Water or Methanol/Water |

| Detection | UV-Vis (e.g., at characteristic λmax) |

| Flow Rate | 0.5 – 1.5 mL/min |

| Temperature | Ambient or controlled (e.g., 25-40 °C) |

| Retention Time | Compound-specific |

| Purity Assessment | Area Normalization or External Standard |

| Quantitative Analysis | Calibration Curve (concentration vs. peak area) |

HPLC can also be coupled with mass spectrometry (LC-MS) to provide both separation and identification of components, offering a powerful tool for impurity profiling and confirmation of the target compound. nih.gov

Advanced Optical Microscopy Techniques for Spatiotemporal Analysis

This compound's application in fluorescence microscopy and flow cytometry highlights the importance of advanced optical microscopy techniques for its spatiotemporal analysis. guidechem.com These techniques allow for the visualization and study of this compound within biological systems, particularly in the context of its role as a calcium indicator.

Fluorescence Microscopy: As a fluorescent probe, this compound is directly visualized using fluorescence microscopy. This technique exploits the compound's ability to absorb light at one wavelength and emit it at a longer wavelength. nih.gov This allows for the localization of this compound within cells or tissues.

Confocal Laser Scanning Microscopy (CLSM): CLSM offers improved spatial resolution and the ability to obtain optical sections of samples, eliminating out-of-focus light. This is crucial for precise localization of this compound within cellular compartments and for visualizing its distribution in three dimensions. nih.gov

Time-Lapse Microscopy: When combined with fluorescence or confocal microscopy, time-lapse imaging enables the study of dynamic processes over time. For this compound, this could involve observing its uptake by cells, its distribution, and the subsequent changes in fluorescence upon photorelease of calcium, providing spatiotemporal information about calcium dynamics.

Differential Interference Contrast (DIC) Microscopy: While not directly using this compound's fluorescence, DIC microscopy provides high-contrast images of unstained, transparent biological samples. wikipedia.org This can be used in conjunction with fluorescence imaging to provide morphological context alongside the fluorescent signal of this compound, allowing for correlation of the compound's location with cellular structures.

These advanced optical microscopy techniques are essential for understanding the biological function and application of this compound as a tool for studying calcium signaling in living systems.

Theoretical and Computational Investigations of Nitr 5/am Photoreactions

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental tools for investigating the electronic properties and reactivity of molecules at an atomic level. For photolabile compounds like Nitr 5/AM, these methods are essential for characterizing the ground and excited state landscapes, identifying key intermediates, and mapping reaction pathways.

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) is a widely employed quantum chemical method for studying the electronic structure and reaction mechanisms of organic molecules. For nitrophenyl-caged compounds, which include the core photolabile moiety of this compound, DFT studies have been instrumental in elucidating the intricate steps involved in their photorelease. These investigations often focus on the intramolecular hydrogen abstraction that initiates the photolysis, leading to the formation of an aci-nitro intermediate. uni-tuebingen.de Subsequent steps, such as the rearrangement of the aci-nitro species and the eventual release of the caged molecule, are also explored. DFT allows for the calculation of optimized geometries of reactants, transition states, and intermediates, providing energy profiles that reveal the feasibility and kinetics of different reaction pathways. For instance, studies on 2-nitrobenzyl compounds, a class to which Nitr-5 belongs due to its nitrophenyl group, have utilized DFT to map potential energy surfaces and identify critical points along the reaction coordinate, confirming the involvement of the aci-nitro tautomer as a key intermediate in the photodecomposition process. uni-tuebingen.de

Ab Initio Molecular Orbital Methods (e.g., CASSCF) for Excited States

Ab initio molecular orbital methods, particularly those capable of handling multiconfigurational electronic states like Complete Active Space Self-Consistent Field (CASSCF) and its dynamic correlation extension (CASPT2), are indispensable for accurately describing the excited states involved in photochemical reactions. The initial absorption of light promotes the caged compound to an excited electronic state, and the subsequent deactivation pathways determine the efficiency of the photorelease. For nitroaromatic compounds, including those relevant to this compound, CASPT2//CASSCF level calculations have been used to characterize the excited state dynamics leading to photorelease. These studies reveal the nature of the excited states (e.g., nπ* or ππ), their relative energies, and the presence of conical intersections or reactive singlet-triplet crossing regions that facilitate non-radiative decay and chemical transformation. For example, research on nitrobenzene (B124822) derivatives has shown that the efficiency of nitric oxide photorelease is linked to the energy barrier required to populate a reactive singlet-triplet crossing region from the triplet (³πOπ) minimum, highlighting the role of excited state topography in dictating photoreaction outcomes.

Semiempirical Methods (e.g., AM1) for Conformational Analysis

Semiempirical molecular orbital methods, such as Austin Model 1 (AM1), offer a computationally less demanding alternative to ab initio or DFT methods, making them suitable for preliminary investigations, conformational analysis of larger systems, or when exploring a broader range of molecular structures. While less accurate for detailed electronic structure or excited state calculations, AM1 can be valuable for surveying the conformational landscape of this compound and its derivatives. Understanding the preferred conformations in the ground state can provide insights into potential steric hindrances or pre-organization effects that might influence the photoreaction efficiency. These methods can help identify stable conformers and their relative energies, which is a critical first step before applying more rigorous quantum chemical methods to specific reaction pathways.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

MD simulations can model the diffusion of solvent molecules, the formation of solvent cages, and the influence of hydrogen bonding networks on the reaction kinetics. For instance, studies on BAPTA derivatives, which share structural similarities with Nitr-5, have explored how the chelator's flexibility and its interaction with aqueous media impact its ability to bind and release calcium upon photolysis. Such simulations can provide insights into how the local environment around the photolabile group changes during the reaction, potentially revealing rate-limiting steps or alternative pathways that are not evident from static quantum chemical calculations alone.

Computational Elucidation of Photoreaction Mechanisms

The combination of quantum chemical calculations and molecular dynamics simulations allows for a comprehensive computational elucidation of the photoreaction mechanisms of compounds like this compound. This integrated approach provides a detailed picture of the energy landscape, the nature of intermediates, and the dynamic effects of the environment.

Potential Energy Surface Mapping of Decaging Reactions

Potential Energy Surface (PES) mapping is a core aspect of computationally elucidating photoreaction mechanisms. By systematically exploring the energy of a molecule as a function of its atomic coordinates, PES mapping identifies minima (stable structures), transition states (energy barriers between minima), and conical intersections (points where electronic states cross), which are critical for understanding photochemical transformations. For decaging reactions of o-nitrobenzyl compounds, PES mapping, often performed using DFT or ab initio methods, has been used to delineate the complete reaction pathway from the initial excited state to the final photoproducts. uni-tuebingen.de This includes characterizing the excited state relaxation, the formation of the aci-nitro intermediate via intramolecular hydrogen abstraction, and the subsequent steps leading to the cleavage of the caged bond and the release of the bioactive species. The energy barriers identified through PES mapping are directly related to the reaction rates, providing a theoretical basis for understanding the quantum yield and efficiency of the decaging process.

Summary of Key Computational Findings:

| Method | Focus | Key Findings/Applications |

| DFT | Reaction Pathways | Elucidation of aci-nitro intermediate formation via intramolecular H-abstraction; mapping of ground-state reaction coordinates and transition states for photodecomposition. uni-tuebingen.de |

| CASSCF/CASPT2 | Excited States | Characterization of excited state nature (nπ, ππ); identification of conical intersections and reactive singlet-triplet crossing regions influencing photorelease efficiency. |

| AM1 | Conformational Analysis | Screening of stable conformers and their relative energies, providing initial insights into molecular flexibility relevant to photoreaction. |

| Molecular Dynamics | Conformational Flexibility & Solvent Effects | Simulation of dynamic changes in molecular structure in solution; assessment of solvent's role in influencing reaction kinetics and pathways. |

| PES Mapping | Decaging Mechanisms | Comprehensive mapping of energy landscapes from excited state to products; identification of key intermediates and energy barriers for photolysis. uni-tuebingen.de |

Transition State Characterization and Reaction Barrier Calculation

Detailed computational studies involving the identification and characterization of transition states, along with the calculation of reaction barriers for the photolytic uncaging of calcium by this compound, are not found in the public domain. Such investigations typically involve advanced quantum chemical methods to map the potential energy surfaces of the ground and excited states.

Role of Conical Intersections in Non-Adiabatic Dynamics

The involvement of conical intersections (CIs) is crucial for understanding the non-adiabatic dynamics and ultrafast relaxation pathways of many photochemical reactions, including those of caged compounds. However, specific computational research detailing the location and role of CIs in the photoreaction of this compound, which would elucidate its quantum yields and photoproduct formation, is not publicly documented.

Prediction of Spectroscopic Properties through Computational Methods

While experimental spectroscopic properties of this compound (e.g., UV absorption for photolysis) are utilized in its applications, detailed computational predictions of its absorption and emission spectra, including the nature of its excited states (e.g., ππ, nπ, charge transfer states), are not available in the public search results.

Computational Modeling of Caging Efficiency and Photostability

Computational modeling of caging efficiency and photostability for this compound would involve simulating the interactions between the cage and the caged molecule (calcium ions) and predicting the quantum yield of uncaging and the compound's resistance to photodegradation under various conditions. Specific computational data or models for this compound in these areas are not found in the public literature.

Interaction Studies of Nitr 5/am in Controlled Experimental Systems

Interactions with Biological Macromolecules (e.g., Proteins, Membrane Lipids)

Nitr 5/AM's interaction with biological macromolecules is predominantly mediated through its capacity to control intracellular calcium levels.

Proteins: this compound itself, in its cell-permeable acetoxymethyl ester form, is designed to enter cells where it is subsequently cleaved by intracellular esterases to release the active, membrane-impermeant Nitr-5. nih.gov The primary influence of Nitr-5 on proteins is indirect, by modulating the concentration of free intracellular calcium. This modulation directly impacts the activity and conformational states of numerous calcium-binding proteins, such as calmodulin and calcium/calmodulin-dependent protein kinases (CaMKs). ahajournals.org For instance, flash photolysis of Nitr-5 has been experimentally employed to induce a rapid elevation of internal calcium, which in turn led to a delayed enhancement of the L-type Ca2+ current in mammalian cardiac myocytes, a process mediated by CaM kinase. ahajournals.org While general π-hole interactions involving nitro aromatic ligands and proteins have been observed, specific direct binding studies demonstrating such interactions for this compound with proteins beyond its calcium chelation function are not extensively reported. d-nb.info

Membrane Lipids: The acetoxymethyl (AM) ester moiety of this compound is crucial for its cell permeability, allowing it to traverse the cell membrane. nih.gov Once inside, the AM esters are hydrolyzed, rendering the active Nitr-5 form membrane-impermeant and effectively trapping it within the cell. nih.gov Current research primarily highlights this permeability feature rather than direct, structural interactions of this compound with membrane lipids that would significantly alter membrane integrity or function.

Ligand Binding Dynamics and Specificity

This compound's functionality is rooted in its highly specific and dynamic calcium binding properties.

Before photolysis, the uncaged form, Nitr-5, exhibits a high affinity for calcium ions, with a dissociation constant (KD) of 145 nM. nih.gov Upon exposure to ultraviolet (UV) light, Nitr-5 undergoes a photolytic reaction that dramatically reduces its calcium affinity by approximately 40-fold, shifting the KD to 6 µM. nih.gov This substantial change in affinity is central to its utility as a "caged" compound, enabling rapid calcium release. Nitr-5 maintains a high selectivity for calcium over magnesium ions, demonstrating over 10^5-fold preference, and its calcium affinity shows minimal dependence on pH above 7. nih.govmdpi.com Furthermore, the re-equilibration of released calcium with unphotolysed Nitr-5 is remarkably rapid, occurring with a time constant of approximately 2 µs, which is faster than the rate of photolysis. nih.gov

Table 1: this compound Calcium Binding Properties

| Property | Value (Before Photolysis) | Value (After Photolysis) | Notes |

| Dissociation Constant (KD) | 145 nM | 6 µM | 40-fold loss of affinity upon photolysis. nih.gov |

| Selectivity (Ca2+ vs. Mg2+) | >10^5-fold | >10^5-fold | High selectivity maintained. nih.govmdpi.com |

| pH Sensitivity (above pH 7) | Low | Low | Similar to BAPTA. nih.govmdpi.com |

| Re-equilibration Time Constant | N/A | ~2 µs | Rapid re-equilibration with unphotolysed chelator. nih.gov |

Conformational Changes Induced by Compound Interaction

The most critical conformational change associated with this compound is that of the Nitr-5 molecule itself following photolysis. The absorption of a photon by Nitr-5 triggers a structural rearrangement within the molecule, leading to a significant alteration in its calcium binding site and, consequently, its calcium affinity. nih.gov This light-induced conformational shift is the fundamental mechanism by which this compound functions as a caged calcium compound, enabling the controlled release of calcium ions. There is no direct evidence indicating that this compound, through its interaction with other biological macromolecules, induces specific conformational changes in those macromolecules beyond the indirect effects mediated by the resulting calcium concentration changes.

Intracellular Localization and Distribution Studies

This compound is specifically designed for intracellular delivery. Its acetoxymethyl ester form facilitates its passage across the cell membrane. nih.gov Once inside the cellular environment, endogenous intracellular esterases hydrolyze the AM ester groups, converting this compound into the active, membrane-impermeant Nitr-5. nih.gov This conversion effectively traps Nitr-5 within the cytoplasm, allowing for its subsequent photolytic activation. Upon UV flash photolysis, Nitr-5 has been shown to cause an "instantaneous increase in cytoplasmic Ca2+ throughout the cell," suggesting a relatively uniform distribution within the cytoplasmic compartment rather than preferential accumulation in specific organelles. nih.govphysiology.org Unlike certain genetically encoded calcium indicators (GECIs) that can be engineered for targeted subcellular localization, this compound primarily serves to manipulate global cytoplasmic calcium levels. mdpi.com

Photolytically-Induced Calcium Dynamics and Cellular Response

This compound is a powerful tool for precisely controlling intracellular calcium dynamics and observing subsequent cellular responses. nih.govnih.gov

Upon irradiation with a UV flash, Nitr-5 undergoes photolysis, resulting in a rapid and instantaneous increase in cytoplasmic calcium concentration. nih.govphysiology.org A key characteristic distinguishing Nitr-5 from other caged calcium compounds like DM-nitrophen is its rapid re-equilibration with the unphotolysed chelator (approximately 2 µs), which is faster than its photolysis rate. nih.gov This kinetic property allows Nitr-5 to produce a step-like increase in free calcium that reaches a steady level, as opposed to a transient pulse of calcium. nih.gov This controlled and sustained elevation of intracellular calcium enables researchers to study cellular responses to defined calcium signals in otherwise undisturbed cellular environments. nih.gov

Influence on Downstream Calcium-Dependent Signaling Pathways

The controlled photolytic release of calcium by Nitr-5 has been instrumental in dissecting the role of calcium in various downstream signaling pathways.

CaM Kinase Activation: Studies utilizing Nitr-5 have demonstrated its direct influence on calcium-dependent protein kinases. In cardiac myocytes, flash photolysis of Nitr-5 rapidly elevated internal calcium, leading to an enhancement of the L-type Ca2+ current. This effect was found to be mediated by multifunctional Ca2+/calmodulin-dependent protein kinase (CaM kinase), highlighting a direct link between Nitr-5-induced calcium increases and CaM kinase activity. ahajournals.org

K+ Current Modulation: In experiments on rat hippocampal neurons, photolytically-induced increases in cytoplasmic calcium by Nitr-5 were shown to immediately activate slow, calcium-activated potassium (K+) currents. This activation, in turn, influenced membrane hyperpolarization, demonstrating how precisely controlled calcium transients can modulate neuronal excitability. nih.govphysiology.org

General Signaling: Given calcium's ubiquitous role as a second messenger, the ability of Nitr-5 to precisely control its intracellular concentration allows for the investigation of a wide array of calcium-dependent cellular processes. These include, but are not limited to, aspects of cell growth, gene regulation, neuronal synaptic activity, immune system function, and hormone secretion, where calcium acts as a critical signaling molecule. mdpi.comresearchgate.net The controlled "ON" reactions triggered by Nitr-5's calcium release provide a valuable experimental approach to dissect these complex signaling cascades. nih.gov

Cross-Talk with Other Caged Signaling Molecules and Their Interactions

This compound (acetoxymethyl ester of Nitr 5) is a widely utilized caged calcium compound, designed to release calcium ions (Ca²⁺) upon photolysis with ultraviolet (UV) light. Its cell-permeable AM ester form allows for intracellular delivery, making it a valuable tool for investigating calcium signaling pathways in living cells. Beyond its primary function as a Ca²⁺ releaser, studies have explored its interactions and cross-talk with other caged signaling molecules within controlled experimental systems, shedding light on the intricate coordination of cellular processes. nih.govnih.govtocris.com

Cross-Talk in Nematode Surface Modification

One notable area of investigation involves the potato cyst nematode, Globodera rostochiensis. Researchers employed this compound alongside other caged signaling molecules, specifically NPE-caged Inositol 1,4,5-trisphosphate (Ins 1,4,5-P3) and caged-cAMP, to elucidate the signaling pathways regulating surface lipophilicity changes induced by phytohormones. Photolysis of each of these caged compounds, leading to the liberation of Ca²⁺ (from this compound), Ins 1,4,5-P3, or cAMP, consistently resulted in a decrease in the nematode's surface lipophilicity. This convergent effect suggests a potential cross-talk or shared downstream signaling cascade among these distinct second messengers in mediating the observed physiological response. wikipedia.orguni.lu

The findings from this study are summarized in Table 1:

| Caged Signaling Molecule | Released Molecule | Observed Effect on Surface Lipophilicity in G. rostochiensis |

| This compound | Ca²⁺ | Decreased |

| NPE-caged Ins 1,4,5-P3 | Ins 1,4,5-P3 | Decreased |

| Caged-cAMP | cAMP | Decreased |

Calcium-GTPase Cross-Talk in Pollen Tube Growth

Further studies have investigated the interplay between calcium and GTPases in regulating cellular processes, such as endo/exocytosis in growing pollen tubes. In these experiments, Nitr 5 (the uncaged form, or released Ca²⁺ from this compound) was used to increase cytosolic Ca²⁺ levels, while caged GTPγS (a non-hydrolyzable GTP analog) was employed to activate GTPases. The release of Ca²⁺ via Nitr 5 photolysis was observed to increase exocytosis. Interestingly, while increased GTP levels (from caged GTPγS) could promote exocytosis, they did not significantly alter the cytosolic Ca²⁺ distribution. This suggests that Ca²⁺ and GTPases regulate apical endo/exocytosis in a concerted but differentiated manner. Rop GTPases were identified as likely mediators of this Ca²⁺/GTP cross-talk, indicating a complex regulatory network where calcium signaling influences and interacts with GTPase activity to control cellular secretion. wikipedia.org

The key findings are presented in Table 2:

| Caged Compound Used | Released/Activated Molecule | Effect on Cellular Process (Pollen Tubes) | Observed Cross-Talk |

| Nitr 5 | Ca²⁺ | Increased exocytosis | Ca²⁺/GTP cross-talk mediated by Rop GTPases |

| Caged GTPγS | GTPγS | Promoted exocytosis (did not significantly affect Ca²⁺ distribution) | Ca²⁺/GTP cross-talk mediated by Rop GTPases |

Considerations in Multi-Caged System Studies

When conducting interaction studies with multiple caged compounds, it is crucial to consider the photochemical and binding properties of each molecule. For instance, Nitr 5 exhibits a relatively modest 54-fold change in Ca²⁺ affinity upon photolysis, with its photoproducts still retaining some affinity for Ca²⁺. This characteristic can limit the net amount of Ca²⁺ released compared to other caged compounds like DM-nitrophen, which undergoes a much larger change in affinity. tocris.comwikipedia.org

Furthermore, the presence of caged compounds, such as Nitr 5 and DM-nitrophen, can influence the fluorescence properties of commonly used calcium indicators like Fura-2 and Fluo-3. Nitr 5, for example, can contribute substantial fluorescence to Fura-2 measurements, necessitating careful calibration of the chelator-indicator mixture after photolysis to accurately determine calcium concentrations. uni-freiburg.de

These studies underscore the utility of this compound in dissecting complex cellular signaling networks and highlight the importance of understanding the specific characteristics and potential interactions of all components within controlled experimental systems.

Experimental Models and Methodologies for Investigating Nitr 5/am Functionality

In Vitro Cell Culture Models for Photostimulation Studies

In vitro cell culture systems are fundamental for studying the effects of Nitr 5/AM at the cellular level. nih.govnih.gov These models offer a controlled environment to investigate the direct consequences of light-induced calcium release on cellular processes. nih.govnih.gov

A primary application of this compound is the controlled generation of intracellular calcium transients. Real-time imaging of these transients is crucial for understanding the kinetics and spatial dynamics of calcium signaling. plos.orgnih.gov This is typically achieved by co-loading cells with this compound and a fluorescent calcium indicator dye, such as Fura-2/AM or Fluo-4 AM. nih.govselectscience.netspringernature.com

Upon photolysis of this compound with a UV light flash, the caged calcium is released, leading to a rapid increase in intracellular calcium concentration. researchgate.net The co-loaded fluorescent indicator dye binds to the released calcium, resulting in a change in its fluorescence intensity or emission spectrum, which can be monitored in real-time using fluorescence microscopy. plos.orgselectscience.net

Studies have shown that the photolysis of Nitr-5 can induce a significant and rapid increase in the calcium transient. researchgate.net For instance, in rat ventricular myocytes, flash photolysis of Nitr-5 resulted in a much larger and faster decaying calcium transient compared to the pre-flash state. researchgate.net This demonstrates the efficacy of this compound in generating controlled calcium signals for experimental investigation.

| Parameter | Pre-Flash (Nitr-5 Loaded) | Post-Flash (Nitr-5 Photolysis) | Reference |

|---|---|---|---|

| Peak Calcium Transient | Dramatically reduced | Significantly increased | researchgate.net |

| Decay of Calcium Transient | Significantly slowed | Faster decay, though still slower than control | researchgate.net |

The controlled release of calcium from this compound allows for the detailed assessment of a wide range of cellular responses. These responses are highly dependent on the cell type and the specific signaling pathways activated by calcium. nih.govnih.gov Techniques to assess these responses include monitoring changes in gene expression, enzyme activity, cell viability, and electrophysiological properties. nih.govinventro.co

For example, in neuronal cells, photolytic release of calcium can trigger neurotransmitter release, alter membrane potential, and influence synaptic plasticity. springernature.com In muscle cells, a controlled increase in calcium can initiate contraction. researchgate.net The ability to precisely control the timing and location of the calcium increase is a significant advantage of using this compound in these studies.

Ex Vivo Tissue Preparations for Functional Investigations

Ex vivo tissue preparations, such as tissue slices and isolated organs, provide a more physiologically relevant context for studying the effects of this compound compared to cell cultures. nih.govresearchgate.netnih.gov These models preserve the three-dimensional architecture and cellular heterogeneity of the tissue, allowing for the investigation of intercellular communication and complex physiological responses. nih.govfrontiersin.org

Isolated organ systems, such as the heart or brain slices, can be maintained in a viable state ex vivo for several hours, allowing for detailed functional investigations. licorbio.comnih.govharvardbioscience.com In these preparations, this compound can be loaded into the cells to study the effects of controlled calcium release on organ-level function.

Electrophysiological recordings are a key technique used in conjunction with this compound in isolated tissues. nih.govresearchgate.netnih.gov By recording the electrical activity of cells before and after photolytic calcium release, researchers can investigate the role of calcium in processes such as neuronal firing, cardiac muscle contraction, and smooth muscle tone. jefferson.edujefferson.edu

A major advantage of using this compound in ex vivo preparations is the ability to exert spatiotemporal control over calcium signaling within the complex tissue microenvironment. nih.govnih.gov By focusing the UV light source on specific cells or subcellular regions, researchers can selectively release calcium and observe the localized and propagating effects. This level of control is essential for understanding how calcium signals are initiated, propagated, and integrated within tissues to regulate physiological processes. nih.govjefferson.edujefferson.edu

Advanced Microscopy and Imaging Techniques for Experimental Control

The effective use of this compound is intrinsically linked to advanced microscopy and imaging techniques. These technologies are necessary for both the photolysis of the caged compound and the subsequent imaging of the resulting biological effects.

Confocal microscopy is a widely used technique that allows for precise optical sectioning and three-dimensional imaging of cells and tissues. nih.govbiocompare.comub.edu When combined with a UV laser, confocal microscopes can be used to deliver a focused beam of light to a specific region of interest, enabling highly localized photolysis of this compound. ub.eduleica-microsystems.com This is critical for achieving subcellular resolution in the control of calcium release.

Two-photon microscopy offers several advantages over conventional confocal microscopy for photostimulation experiments. It uses a longer wavelength excitation light, which penetrates deeper into tissue and causes less photodamage. biocompare.com This makes it particularly well-suited for studies in thick ex vivo tissue preparations.

| Microscopy Technique | Advantages for this compound Studies | Limitations |

|---|---|---|

| Confocal Microscopy | High spatial resolution, optical sectioning for 3D imaging, precise targeting of photolysis. nih.govub.edu | Limited penetration depth in scattering tissue, potential for phototoxicity with UV light. biocompare.com |

| Two-Photon Microscopy | Deeper tissue penetration, reduced phototoxicity, and less light scattering. biocompare.com | More complex and expensive instrumentation. |

Multiphoton Microscopy for Deep Tissue Photolysis

Multiphoton microscopy is a powerful tool for inducing the photolysis of caged compounds like Nitr-5/AM in deep tissue preparations. nih.govnih.gov Unlike conventional one-photon microscopy, two-photon excitation utilizes the near-simultaneous absorption of two lower-energy photons to excite a fluorophore or, in this case, a photolabile molecule. frontiersin.orgnih.gov This approach offers several advantages for deep tissue imaging and uncaging:

Increased Penetration Depth: The longer wavelengths of infrared light used in two-photon microscopy are less susceptible to scattering by biological tissues, allowing for deeper penetration compared to the ultraviolet (UV) light typically used for one-photon uncaging. nih.govnih.gov This enables the investigation of Nitr-5/AM functionality in more physiologically relevant contexts, such as intact neural circuits or thick tissue slices.

Reduced Phototoxicity: The excitation is confined to the focal volume, minimizing out-of-focus absorption and subsequent photodamage to the surrounding tissue. frontiersin.orgnih.gov This is particularly important for long-term imaging experiments in living specimens.

High Spatiotemporal Resolution: The nonlinear nature of two-photon absorption provides inherent three-dimensional spatial resolution, allowing for the precise release of calcium from Nitr-5/AM at subcellular locations, such as individual dendritic spines. ucdavis.edu

The efficiency of two-photon uncaging is determined by the two-photon absorption cross-section of the caged compound. nih.gov For effective photolysis of Nitr-5/AM in deep tissue, a laser with a high peak power, typically a femtosecond-pulsed laser, is required to achieve the necessary photon density at the focal point. nih.gov The choice of excitation wavelength is critical and needs to be optimized for the specific caged compound to maximize uncaging efficiency while minimizing tissue damage. nih.gov

Table 1: Comparison of One-Photon and Two-Photon Excitation for Nitr-5/AM Photolysis

| Feature | One-Photon Excitation | Two-Photon Excitation |

| Excitation Wavelength | UV range (e.g., 350 nm) | Near-infrared range (e.g., 700-800 nm) |

| Tissue Penetration | Limited (micrometers) | Deep (hundreds of micrometers) |

| Phototoxicity | High, widespread | Low, localized to focal volume |

| Spatial Resolution | Lower axial confinement | High 3D confinement |

| Uncaging Efficiency | Dependent on one-photon absorption cross-section | Dependent on two-photon absorption cross-section |

Super-Resolution Imaging of Caged Compound Localization

Determining the precise subcellular localization of Nitr-5/AM before and after uncaging is crucial for understanding its effects on cellular signaling. Super-resolution microscopy techniques, such as Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM), enable the visualization of molecular distributions at a resolution beyond the diffraction limit of conventional light microscopy. wikipedia.org

These techniques rely on the stochastic activation and subsequent localization of individual fluorescent molecules. nih.govnih.gov In the context of Nitr-5/AM, a fluorescent tag would need to be incorporated into the molecule or a fluorescent reporter that binds to the caged compound would be required to enable its visualization with PALM or STORM. This would allow for the high-precision mapping of Nitr-5/AM clusters within specific cellular compartments, such as the endoplasmic reticulum or mitochondria.

The general workflow for super-resolution imaging of a fluorescently-tagged Nitr-5/AM would involve:

Labeling: Introducing the fluorescently tagged Nitr-5/AM into the cells or tissue.

Stochastic Activation: Using a low-power laser to randomly activate a sparse subset of the fluorophores in the field of view.

Localization: Imaging the activated fluorophores until they photobleach and determining their precise coordinates by fitting their point spread function to a Gaussian distribution.

Repetition: Repeating this process over thousands of frames to build up a super-resolved image from the localized positions of all the molecules.

This approach would provide unprecedented detail on the distribution of the caged compound, revealing whether it accumulates in specific microdomains within the cell.

Data Acquisition and Analysis Protocols for Quantitative Assessment

The quantitative assessment of Nitr-5/AM functionality requires rigorous data acquisition and analysis protocols to accurately measure the changes in intracellular calcium concentration following photolysis.

Data Acquisition:

Microscope Setup: A multiphoton microscope equipped with a femtosecond-pulsed laser for uncaging and a sensitive detector, such as a photomultiplier tube (PMT), for fluorescence detection is essential. ucdavis.edu For simultaneous imaging and uncaging, two separate laser beams with different wavelengths may be required.

Loading Protocol: Cells or tissues are loaded with the membrane-permeable Nitr-5/AM ester. The loading concentration and duration need to be optimized to ensure sufficient intracellular concentration for effective calcium release without causing cellular stress. nih.gov

Calcium Indicator: A fluorescent calcium indicator dye (e.g., Fluo-4, Fura-2) is co-loaded with Nitr-5/AM to monitor the changes in intracellular calcium concentration. nih.gov The spectral properties of the calcium indicator should be compatible with the excitation and emission wavelengths used for uncaging.

Image Acquisition Parameters: Key parameters such as laser power for uncaging and imaging, dwell time, frame rate, and image size need to be carefully controlled and documented. A baseline fluorescence of the calcium indicator is recorded before photolysis. A time-series of images is then acquired during and after the uncaging event to capture the dynamics of the calcium signal.

Data Analysis:

Image Processing: The acquired image series is first corrected for any motion artifacts and background fluorescence.

Region of Interest (ROI) Selection: ROIs are defined for specific subcellular compartments or cellular regions where the calcium changes are to be quantified.

Fluorescence Intensity Measurement: The mean fluorescence intensity within each ROI is measured for each frame in the time-series.

Conversion to Calcium Concentration: The raw fluorescence intensity values (F) are typically converted to relative changes (ΔF/F₀), where F₀ is the baseline fluorescence. For a more quantitative measure, the fluorescence intensity can be calibrated to absolute calcium concentrations using established protocols. researchgate.net

Kinetic Analysis: The rise time, decay time, and amplitude of the calcium transients are extracted from the ΔF/F₀ traces to characterize the uncaging-induced calcium dynamics. researchgate.net Statistical analysis is then performed to compare the calcium signals under different experimental conditions.

Table 2: Key Parameters for Quantitative Analysis of Nitr-5/AM Uncaging

| Parameter | Description | Typical Measurement |

| Baseline Fluorescence (F₀) | The average fluorescence intensity of the calcium indicator before photolysis. | Measured from a pre-uncaging image sequence. |

| Peak Fluorescence (F_max) | The maximum fluorescence intensity reached after photolysis. | The highest point in the post-uncaging fluorescence trace. |

| Change in Fluorescence (ΔF) | The difference between the fluorescence at a given time point and the baseline (F - F₀). | Calculated for each time point in the series. |

| Relative Fluorescence Change (ΔF/F₀) | The normalized change in fluorescence, allowing for comparison across different cells or experiments. | (F - F₀) / F₀ |

| Rise Time (τ_rise) | The time taken for the fluorescence signal to rise from 10% to 90% of its peak value. | Calculated from the rising phase of the calcium transient. |

| Decay Time (τ_decay) | The time taken for the fluorescence signal to decay to a certain percentage (e.g., 50%) of its peak value. | Calculated from the falling phase of the calcium transient. |

By employing these advanced experimental models and quantitative analysis protocols, researchers can gain detailed insights into the functionality of Nitr-5/AM and its utility in manipulating and studying intracellular calcium signaling with high precision.

Q & A

Q. What experimental design considerations are critical for studying Nitr 5/AM’s synthesis and mechanistic pathways?

Methodological Answer:

- Ensure controlled variables (e.g., stoichiometry, temperature, solvent polarity) are explicitly defined to isolate reaction mechanisms. Use kinetic studies (e.g., time-resolved spectroscopy) to track intermediate formation .

- Include negative controls (e.g., omitting key reactants) to validate specificity. Replicate experiments ≥3 times to assess reproducibility .

Q. How do spectroscopic and chromatographic techniques characterize this compound’s purity and structural integrity?

Methodological Answer:

- NMR : Assign peaks to verify molecular structure and detect impurities (e.g., unreacted precursors) .

- HPLC : Quantify purity using retention time alignment with standards .

- Mass Spectrometry : Confirm molecular weight and fragmentation patterns. Cross-validate results with computational simulations (e.g., DFT) .

Q. What statistical methods are recommended for validating this compound’s bioactivity data?

Methodological Answer:

- Apply ANOVA for multi-group comparisons (e.g., dose-response curves) and Tukey’s post-hoc test to identify significant differences .

- Use regression models to correlate structural modifications (e.g., substituent electronegativity) with activity trends .

Advanced Research Questions

Q. How can contradictory data on this compound’s stability under varying pH conditions be resolved?

Methodological Answer:

- Conduct pH-dependent stability assays with real-time monitoring (e.g., UV-Vis spectroscopy) to identify degradation intermediates .

- Compare results across buffer systems (e.g., phosphate vs. Tris) to rule out buffer-specific artifacts .

- Perform Arrhenius analysis to model degradation kinetics and predict shelf-life under physiological conditions .

Q. What strategies optimize this compound’s yield in multi-step syntheses while minimizing side reactions?

Methodological Answer:

- Stepwise Optimization : Use design-of-experiments (DoE) to prioritize variables (e.g., catalyst loading, reaction time) .

- In Situ Monitoring : Deploy inline FTIR or Raman spectroscopy to detect side-product formation early .

- Green Chemistry Principles : Substitute hazardous solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to improve scalability .

Q. How can computational models predict this compound’s interactions with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding affinities to target proteins (e.g., kinases) .

- MD Simulations : Run 100-ns trajectories in explicit solvent to assess conformational stability .

- Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for empirical binding constants .

Q. What interdisciplinary approaches integrate this compound’s chemical properties with its pharmacological effects?

Methodological Answer:

- Chemoproteomics : Use activity-based protein profiling (ABPP) to map target engagement in cellular lysates .

- Metabolomics : Pair LC-MS/MS with pathway analysis tools (e.g., MetaboAnalyst) to identify downstream metabolic perturbations .

- Establish in vitro-in vivo correlation (IVIVC) models to bridge mechanistic chemistry and pharmacokinetic outcomes .

Data Presentation and Reproducibility

Q. How should researchers document this compound’s synthetic protocols for reproducibility?

Methodological Answer:

- Provide step-by-step procedures in the main text for key reactions, with full details (e.g., stirring speed, cooling rates) in supplementary files .

- Report yields as “isolated yield” and include purity thresholds (e.g., ≥95% by HPLC) .

Q. What criteria ensure ethical reporting of this compound’s negative or inconclusive results?

Methodological Answer:

- Disclose all raw data (e.g., failed syntheses, non-significant bioassays) in open-access repositories (e.g., Zenodo) .

- Discuss limitations explicitly (e.g., low sample size, assay interference) to guide future studies .

Tables for Quick Reference

Q. Table 1: Key Characterization Techniques for this compound

| Technique | Purpose | Critical Parameters | Reference |

|---|---|---|---|

| NMR | Structural validation | Solvent, δ (ppm) alignment | |

| HPLC-MS | Purity quantification | Column type, mobile phase | |

| XRD | Crystallinity assessment | Bragg angle resolution |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.